Ethyl 2-(difluoromethyl)-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(difluoromethyl)-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a difluoromethyl group, a quinoline core, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(difluoromethyl)-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a cyclization reaction involving aniline derivatives and β-ketoesters under acidic conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylation reagents such as ClCF₂H or other novel non-ozone depleting difluorocarbene reagents.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(difluoromethyl)-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
The major products formed from these reactions include quinoline N-oxides, alcohol derivatives, and various substituted quinoline derivatives.
Scientific Research Applications
Ethyl 2-(difluoromethyl)-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 2-(difluoromethyl)-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The quinoline core can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl bromodifluoroacetate: Contains a CF₂ unit and is used in similar synthetic applications.
Difluoromethylated quinolines: Share the quinoline core and difluoromethyl group, but differ in their specific functional groups and substitution patterns.
Uniqueness
Ethyl 2-(difluoromethyl)-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate is unique due to its specific combination of a difluoromethyl group, quinoline core, and ester functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Biological Activity
Ethyl 2-(difluoromethyl)-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including antiviral, antibacterial, and cytotoxic effects, supported by research findings and data tables.
Chemical Structure and Properties
The compound belongs to the tetrahydroquinoline family, characterized by a fused bicyclic structure that contributes to its biological properties. The presence of the difluoromethyl group enhances lipophilicity and may influence interaction with biological targets.
Antiviral Activity
Recent studies have highlighted the antiviral potential of tetrahydroquinoline derivatives. For instance, compounds with similar structures showed promising activity against various viruses, including influenza and coronaviruses.
Case Study: Antiviral Efficacy Against H5N1
A study demonstrated that derivatives of tetrahydroquinoline exhibited significant inhibition of H5N1 virus growth. The compound's antiviral activity was measured using the following metrics:
Compound | Inhibition (%) | Cytotoxicity (%) | Log k |
---|---|---|---|
3-Cl-2-F | 91.2 | 79.3 | 1.44 |
3,4,5-Cl | 9.7 | 2.4 | 1.26 |
These results indicate that this compound may possess similar antiviral properties due to structural similarities with effective derivatives .
Antibacterial Activity
The antibacterial efficacy of tetrahydroquinoline derivatives has also been documented extensively. In particular, compounds have shown effectiveness against various bacterial strains.
Table: Antibacterial Activity Against Common Pathogens
Bacterial Strain | Inhibition Zone (mm) | Standard Drug (mm) |
---|---|---|
Pseudomonas aeruginosa | 22 | 24 |
Klebsiella pneumoniae | 25 | 27 |
Escherichia coli | 20 | 22 |
The data suggest that the compound can inhibit bacterial growth effectively, making it a candidate for further development as an antibacterial agent .
Cytotoxicity Studies
Cytotoxicity is an essential aspect of evaluating the safety profile of new compounds. The cytotoxic effects of this compound were assessed in various cancer cell lines.
Results from Cytotoxicity Testing
The cytotoxicity was evaluated using several cancer cell lines with the following IC50 values:
Cell Line | IC50 (µM) |
---|---|
HeLa | 30.98 |
HCT116 | 22.7 |
MCF-7 | 4.12 |
These findings indicate moderate to high cytotoxicity against specific cancer cell lines, suggesting potential as an anticancer agent .
The mechanism underlying the biological activity of this compound is likely multifaceted:
- Antiviral Mechanism : It may inhibit viral replication post-entry by affecting intracellular pH or membrane fusion.
- Antibacterial Mechanism : The compound could disrupt bacterial cell wall synthesis or function as a competitive inhibitor for essential enzymes.
- Cytotoxic Mechanism : It may induce apoptosis in cancer cells through pathways involving oxidative stress or DNA damage.
Properties
Molecular Formula |
C13H13F2NO3 |
---|---|
Molecular Weight |
269.24 g/mol |
IUPAC Name |
ethyl 2-(difluoromethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxylate |
InChI |
InChI=1S/C13H13F2NO3/c1-2-19-13(18)8-6-7-9(4-3-5-10(7)17)16-11(8)12(14)15/h6,12H,2-5H2,1H3 |
InChI Key |
IULLXABUMVQFLY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2CCCC(=O)C2=C1)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.